N-isobutyl-2-(1-naphthyl)acetamide
Description
Naphthyl acetamide derivatives are a class of organic compounds characterized by an acetamide backbone substituted with naphthalene moieties. These compounds are synthesized via methods like 1,3-dipolar cycloaddition (for triazole-containing analogs) or multi-step organic reactions . Applications range from pharmaceutical agents (e.g., anti-inflammatory compounds) to analytical standards in pesticide residue testing .
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C16H19NO/c1-12(2)11-17-16(18)10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,12H,10-11H2,1-2H3,(H,17,18) |
InChI Key |
NEBRXEYNMLWSAW-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)CC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(C)CNC(=O)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Naphthyl Acetamide Derivatives
The table below compares key structural, synthetic, and functional attributes of naphthyl acetamide analogs based on the provided evidence:
Structural and Functional Insights
Substituent Effects on Properties
- In contrast, the aminoethyl group in N-(2-aminoethyl)-2-(naphthalen-1-yl)acetamide introduces hydrogen-bonding capacity, which may explain its anti-inflammatory properties .
- Triazole-Nitro Derivatives: The triazole ring in compound 6b () contributes to π-π interactions, while the nitro group (–NO₂) increases electron-withdrawing effects, altering reactivity and spectral profiles (e.g., IR peaks at 1504 cm⁻¹ for asymmetric NO₂ stretching) .
Spectral Characterization
- IR Spectroscopy : C=O stretching frequencies vary between 1671 cm⁻¹ (simple acetamide) and 1682 cm⁻¹ (nitro-substituted analogs), reflecting electronic effects of substituents .
- NMR Trends : Methylenic protons (–NCH₂CO–) in N-(1-naphthyl)-2-phenylacetamide resonate at δ 5.38 ppm, while aromatic protons in naphthalene moieties appear between δ 7.20–8.36 ppm .
Research Implications and Gaps
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